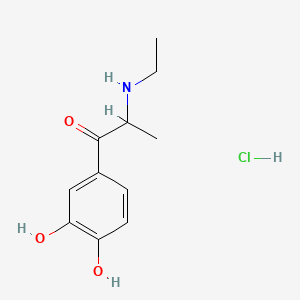
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride is a chemical compound known for its significant role in various scientific fields. This compound is characterized by the presence of a dihydroxyphenyl group and an ethylamino group attached to a propanone backbone. It is widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Métodos De Preparación
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs for treating neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. It also interacts with cellular receptors, leading to changes in cell signaling and function .
Comparación Con Compuestos Similares
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride can be compared with similar compounds such as 3’,4’-Dihydroxypropiophenone and other dihydroxyphenyl derivatives. These compounds share similar structural features but differ in their functional groups and overall reactivity. The unique combination of the dihydroxyphenyl and ethylamino groups in this compound gives it distinct properties and applications .
Propiedades
Número CAS |
93776-99-9 |
|---|---|
Fórmula molecular |
C11H16ClNO3 |
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8;/h4-7,12-14H,3H2,1-2H3;1H |
Clave InChI |
LLMPPBGENYMYQW-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C(=O)C1=CC(=C(C=C1)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



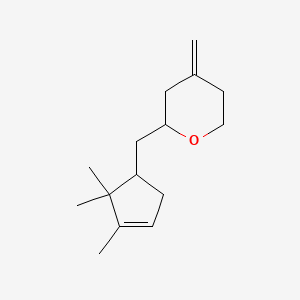
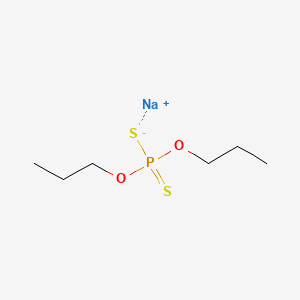
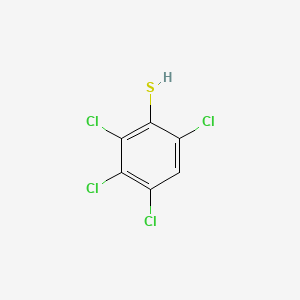
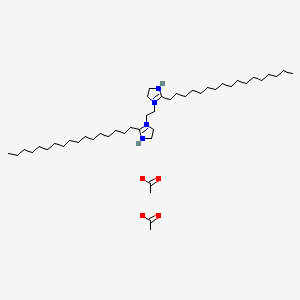
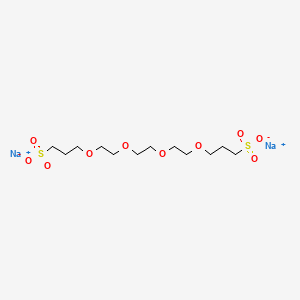
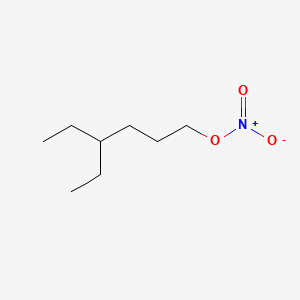
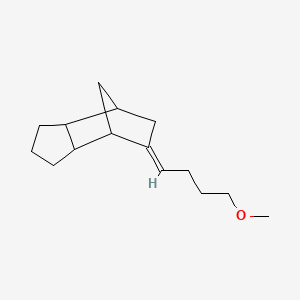
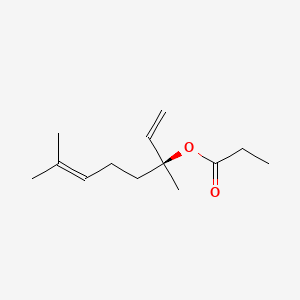
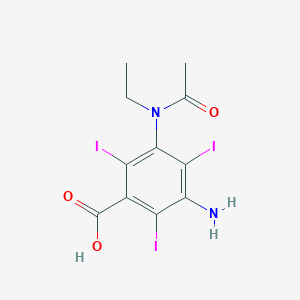
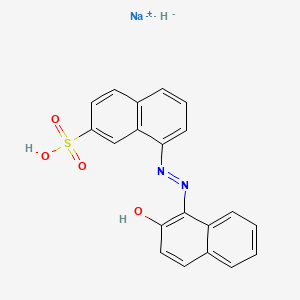
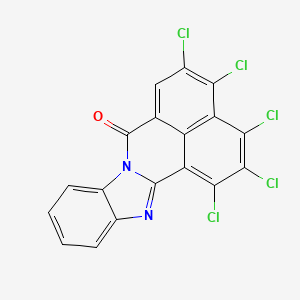

![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
